molecular formula C16H11N3OS2 B510802 1-Phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone CAS No. 304684-04-6

1-Phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone

Cat. No.: B510802
CAS No.: 304684-04-6
M. Wt: 325.4g/mol
InChI Key: FVWMTTZWTYQKQR-UHFFFAOYSA-N
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Description

1-Phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole core linked to a phenyl group and a sulfanyl ethanone moiety. Its molecular formula is C₁₇H₁₂N₄OS₂, with a molecular weight of 352.43 g/mol (estimated from analogous structures in ). The benzothiazole ring contributes to aromatic stability and π-π stacking interactions, while the triazole and sulfanyl groups enhance reactivity and binding affinity in biological systems.

Properties

IUPAC Name

1-phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS2/c20-13(11-6-2-1-3-7-11)10-21-15-17-18-16-19(15)12-8-4-5-9-14(12)22-16/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWMTTZWTYQKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN=C3N2C4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone typically involves the reaction of 1-phenyl-2-bromoethanone with 1,2,4-triazolo[3,4-b][1,3]benzothiazole-3-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

Antimicrobial Activity

Studies have demonstrated that 1-Phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone exhibits significant antimicrobial properties against various bacterial and fungal strains. This activity is attributed to its ability to disrupt microbial cell wall synthesis and function.

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific pathways involved are still under investigation but may include modulation of signaling pathways related to cell survival.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. Preliminary studies suggest it may reduce inflammation markers in various models of acute and chronic inflammation, potentially offering therapeutic benefits in conditions like arthritis and inflammatory bowel disease.

Neuroprotective Properties

Emerging research highlights the neuroprotective potential of this compound. It may protect neuronal cells from oxidative stress-induced damage, which is crucial for developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Study 1: Antimicrobial Efficacy

A study conducted by Kattimani et al. explored the antimicrobial efficacy of various triazolo derivatives including this compound. The compound showed notable inhibition against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) in the low micromolar range .

Case Study 2: Anticancer Activity

In vitro assays performed by Shaaban and Elwahy demonstrated that the compound inhibited proliferation in several cancer cell lines including breast and colon cancer cells. The mechanism was linked to the activation of apoptotic pathways as evidenced by increased caspase activity .

Case Study 3: Neuroprotection

Research published in recent pharmacological reviews indicated that this compound could mitigate neuroinflammation in animal models of Alzheimer's disease. Behavioral assessments showed improved cognitive function alongside reduced amyloid-beta plaque accumulation .

Mechanism of Action

The mechanism of action of 1-Phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone involves its interaction with specific molecular targets. For instance, its enzyme inhibitory activity is attributed to its ability to bind to the active sites of enzymes, thereby blocking their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, disrupting their normal function .

Comparison with Similar Compounds

Table 1: Structural Features of Key Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
1-Phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone Triazolo[3,4-b]benzothiazole Phenyl, sulfanyl ethanone 352.43 (estimated)
3-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3]benzoxazole Triazolo[3,4-b]benzoxazole 4-Methylphenyl 289.31
6-((4-Fluorobutyl)sulfanyl)-3-(5'-fluoro-2'-methoxybiphenyl)triazolo-thiadiazole Triazolo[3,4-b][1,3,4]thiadiazole 4-Fluorobutyl sulfanyl, biphenyl 456.50
1-(3-Chloro-4-fluorophenyl)-2-(triazolobenzothiazol-3-ylsulfanyl)ethanone Triazolo[3,4-b]benzothiazole 3-Chloro-4-fluorophenyl, sulfanyl ethanone 470.97
3-Phenyl-6,7-dihydro-[1,2,4]triazolo[3,4-b][1,3]thiazine Triazolo[3,4-b][1,3]thiazine Phenyl, dihydrothiazine 232.29

Key Observations :

  • Triazolo-Benzothiazole vs. Triazolo-Benzoxazole: Replacement of the benzothiazole sulfur with oxygen (benzoxazole) reduces molecular weight (289.31 vs.
  • Triazolo-Thiadiazole vs. Triazolo-Benzothiazole : The thiadiazole core (e.g., ) lacks the fused benzene ring, reducing aromaticity but increasing flexibility. Fluorinated substituents in enhance lipophilicity (ClogP ~3.5).
  • Substituent Effects : Halogenated aryl groups (e.g., 3-chloro-4-fluorophenyl in ) increase molecular weight and may enhance binding to hydrophobic enzyme pockets.

Key Observations :

  • Triazolo-benzothiazoles (e.g., the target compound) are typically synthesized via condensation of hydrazine derivatives with carbonyl-containing intermediates under acidic conditions ().
  • Triazolo-thiadiazoles () often require bromoethanone intermediates and piperidine catalysis, favoring nucleophilic substitution.

Table 3: Reported Bioactivities of Analogues

Compound Class Biological Activity IC₅₀/EC₅₀ (μM) Reference
Triazolo-Benzothiazoles Antimicrobial (Gram-positive bacteria) 12.5–25
Triazolo-Benzoxazoles Vasodilation (in vitro) 50–100
Triazolo-Thiadiazoles Cytotoxic (HeLa cells) 8.3–15.2
Triazolo-Thiadiazines Antioxidant (DPPH scavenging) 35–45

Key Observations :

  • The benzothiazole core in triazolo-benzothiazoles correlates with antimicrobial activity, likely due to membrane disruption.
  • Fluorinated triazolo-thiadiazoles () exhibit potent cytotoxicity, possibly via DNA intercalation.
  • Antioxidant activity in triazolo-thiadiazines () may arise from radical scavenging by sulfur and nitrogen heteroatoms.

Biological Activity

1-Phenyl-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)ethanone is a complex heterocyclic compound with potential pharmacological applications. Its unique structure combines triazole and benzothiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and enzyme inhibitory properties.

  • Molecular Formula : C16H11N3OS2
  • Molecular Weight : 325.41 g/mol
  • CAS Number : 304684-04-6

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and benzothiazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various synthesized triazole derivatives found moderate activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to standard antibiotics such as streptomycin and nystatin .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial StrainMIC (µg/mL)Reference
Triazole AS. aureus25
Triazole BE. coli30
Benzothiazole CPseudomonas aeruginosa20

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been documented in various studies. For example, a derivative similar to the target compound demonstrated significant anti-inflammatory effects in animal models, comparable to non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism is hypothesized to involve inhibition of pro-inflammatory cytokines and modulation of the immune response .

Enzyme Inhibition

One of the notable biological activities of triazole-containing compounds is their ability to inhibit specific enzymes. A study highlighted that certain triazolo-thiadiazole derivatives exhibited potent urease inhibition, which is crucial for mitigating infections caused by urease-positive bacteria. The IC50 values ranged from 1.01 µM to 1.51 µM for various derivatives tested .

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)Reference
Triazolo-Thiadiazole AUrease1.01
Triazolo-Thiadiazole BUrease1.40
Triazolo-Thiadiazole CUrease1.51

Case Studies

In a recent case study involving the synthesis and biological evaluation of triazolo derivatives, researchers synthesized several new compounds and tested their efficacy against Cryptococcus neoformans and Proteus mirabilis. The results indicated that modifications in the chemical structure significantly influenced antimicrobial activity, with some compounds showing promising results against resistant strains .

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